molecular formula C11H18ClNO B8100841 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride

Cat. No.: B8100841
M. Wt: 215.72 g/mol
InChI Key: DDFKODAFZRBBOK-ROLPUNSJSA-N
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Description

This compound is a chiral benzenemethanol derivative with a methyl group at the 4-position of the benzene ring and a methylamino-substituted ethyl group at the alpha position. Its stereochemistry is defined by the (1R) configuration in the ethylamine moiety, which influences its biological activity and receptor interactions. The monohydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFKODAFZRBBOK-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C)NC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol typically involves the reduction of the corresponding ketone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like ether or tetrahydrofuran (THF) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: Halides, amines

Scientific Research Applications

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol involves its interaction with adrenergic receptors in the body. It mimics the action of natural neurotransmitters like norepinephrine, leading to increased release of these neurotransmitters and subsequent stimulation of the central nervous system. This results in effects such as bronchodilation and increased heart rate .

Comparison with Similar Compounds

Ritodrine Hydrochloride

  • Structure: (αS)-rel-4-hydroxy-α-[(1R)-1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]-benzenemethanol, monohydrochloride.
  • Key Differences: Substitution at the 4-position: Hydroxyl group (Ritodrine) vs. methyl group (target compound). Amine substituent: Ritodrine has a 2-(4-hydroxyphenyl)ethylamino group, while the target compound features a methylamino group.
  • Functional Impact: Ritodrine’s hydroxyl groups enhance water solubility and adrenergic β2 receptor selectivity, making it effective for uterine relaxation .

Adrenaline Hydrochloride

  • Structure: 4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol hydrochloride (Epinephrine).
  • Key Differences :
    • Catechol backbone (two hydroxyl groups at 3,4-positions) vs. single methyl-substituted benzene ring.
    • Adrenaline has a secondary alcohol and methylamine on the ethyl chain.
  • Functional Impact :
    • Adrenaline’s catechol structure enables strong binding to α- and β-adrenergic receptors, mediating vasoconstriction and bronchodilation.
    • The target compound’s lack of catechol groups may reduce cardiovascular effects but improve metabolic stability .

Triazole Derivatives (e.g., 1391468-05-5)

  • Structure: (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride.
  • Key Differences :
    • Presence of a triazole ring vs. benzene ring.
    • Fluorine substituents at 2,4-positions enhance electronegativity and metabolic resistance.
  • Functional Impact: Triazole derivatives often exhibit antifungal or antimicrobial activity due to heterocyclic interactions with enzymes (e.g., CYP450). The target compound’s benzenemethanol scaffold may prioritize adrenergic or serotonergic pathways .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Ritodrine Hydrochloride Adrenaline Hydrochloride
Molecular Weight ~265.8 g/mol (estimated) 323.8 g/mol 219.7 g/mol
Key Substituents 4-methyl, methylamino-ethyl 4-hydroxy, 4-hydroxyphenethyl 3,4-dihydroxy, methylamino-ethyl
Solubility High (monohydrochloride salt) High (polar hydroxyl groups) Moderate (catechol hydrophilicity)
Therapeutic Use Not explicitly stated Tocolytic (uterine relaxation) Vasoconstrictor, bronchodilator
Receptor Affinity Likely β-adrenergic β2-adrenergic selective α1, β1, β2 adrenergic

Research Findings

  • Ritodrine Hydrochloride : Clinical studies highlight its β2 selectivity, reducing uterine contractions with minimal cardiac side effects .
  • Adrenaline Hydrochloride : Rapid metabolism (COMT-mediated) limits its half-life, necessitating frequent dosing .
  • Target Compound : Structural modifications (methyl group, simplified amine) may extend half-life compared to Ritodrine but require validation in receptor-binding assays.

Biological Activity

4-Methyl-α-[(1R)-1-(methylamino)ethyl]-benzenemethanol, monohydrochloride, also known as 4-methylmethcathinone (4-MeMC), is a synthetic compound belonging to the cathinone class. It is structurally related to mephedrone and has gained attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of 4-MeMC, including its pharmacological effects, toxicity, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H17NO·HCl
  • Molecular Weight : 215.7 g/mol
  • CAS Registry Number : 117342-78-6

The compound features a methylamino group attached to a substituted benzene ring, contributing to its biological activity.

Pharmacological Effects

4-MeMC exhibits stimulant properties similar to other cathinones. Its primary mechanism involves the inhibition of the reuptake of monoamines, particularly dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.

  • Dopamine Reuptake Inhibition : Increases dopamine levels in the synaptic cleft, which can enhance mood and energy levels.
  • Norepinephrine Release : Promotes alertness and physical activity.

Biological Activity Overview

Activity Description
Stimulant Effects Increased alertness, euphoria, and energy.
Neurotransmitter Interaction Primarily affects dopamine and norepinephrine pathways.
Potential Therapeutic Uses Investigated for use in treating certain mood disorders and attention deficits.

Toxicity and Side Effects

Research indicates that 4-MeMC may have a risk profile similar to other stimulants, with potential side effects including:

  • Increased heart rate
  • Hypertension
  • Anxiety and agitation
  • Risk of dependence

Case Studies

  • Case Study on Substance Use : A study reported instances of acute intoxication due to 4-MeMC use, highlighting symptoms such as tachycardia and psychomotor agitation. These findings emphasize the need for caution regarding its recreational use.
  • Toxicological Analysis : In forensic settings, 4-MeMC has been identified in biological samples from individuals presenting with stimulant-related symptoms, reinforcing its classification as a psychoactive substance.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolic pathways of 4-MeMC:

  • Metabolism : The compound is metabolized primarily in the liver, with metabolites excreted in urine. Notably, it shares metabolic pathways with mephedrone.
  • Analytical Methods : Advanced techniques such as mass spectrometry have been employed for detecting 4-MeMC in biological samples, aiding forensic investigations.

Comparative Analysis with Related Compounds

Compound Dopamine Activity Norepinephrine Activity Toxicity Profile
4-Methylmethcathinone (4-MeMC)ModerateHighModerate
MephedroneHighModerateHigh
MethamphetamineVery HighVery HighVery High

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